molecular formula C7H7ClN2O B14048861 1-(2-Amino-5-chloropyridin-3-YL)ethanone

1-(2-Amino-5-chloropyridin-3-YL)ethanone

Cat. No.: B14048861
M. Wt: 170.59 g/mol
InChI Key: SLUIDYYMZZPZGV-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chloropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, featuring an amino group at the 2-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-5-chloropyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(2-Amino-5-chloropyridin-3-YL)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-5-chloropyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chloropyridin-3-YL)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-bromopyridin-3-YL)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Amino-5-fluoropyridin-3-YL)ethanone: Contains a fluorine atom in place of chlorine.

    1-(2-Amino-5-methylpyridin-3-YL)ethanone: Features a methyl group instead of chlorine.

Uniqueness

1-(2-Amino-5-chloropyridin-3-YL)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also be a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(2-amino-5-chloropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10)

InChI Key

SLUIDYYMZZPZGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Cl)N

Origin of Product

United States

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